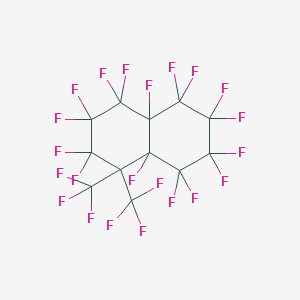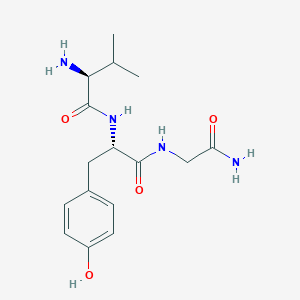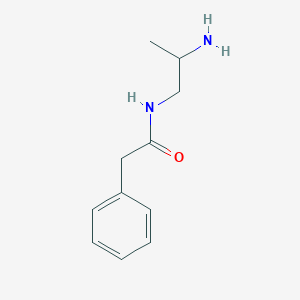
N-(2-Aminopropyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminopropyl)-2-phenylacetamide is a chemical compound that belongs to the class of phenylacetamides It is characterized by the presence of an aminopropyl group attached to a phenylacetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminopropyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-aminopropanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the amide bond. The process may involve steps such as esterification, reduction, and amidation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods employing transaminases have been explored for the enantioselective synthesis of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminopropyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Aminopropyl)-2-phenylacetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Aminopropyl)benzofuran (5-APB)
- 6-(2-Aminopropyl)benzofuran (6-APB)
- 4-Hydroxyamphetamine
Uniqueness
N-(2-Aminopropyl)-2-phenylacetamide is unique due to its specific structural features and the presence of both an aminopropyl group and a phenylacetamide backbone. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
53673-50-0 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N-(2-aminopropyl)-2-phenylacetamide |
InChI |
InChI=1S/C11H16N2O/c1-9(12)8-13-11(14)7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14) |
Clé InChI |
WHCBCOGNYOBFIL-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)

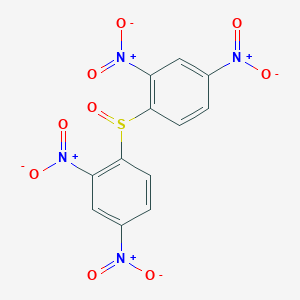
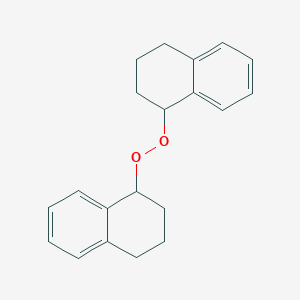
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)



![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
